molecular formula C11H11NO4 B8374302 Methyl 5-methoxy-2-oxoindoline-3-carboxylate

Methyl 5-methoxy-2-oxoindoline-3-carboxylate

Cat. No.: B8374302
M. Wt: 221.21 g/mol
InChI Key: YELZIDNFZFWZOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-methoxy-2-oxoindoline-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

methyl 5-methoxy-2-oxo-1,3-dihydroindole-3-carboxylate

InChI

InChI=1S/C11H11NO4/c1-15-6-3-4-8-7(5-6)9(10(13)12-8)11(14)16-2/h3-5,9H,1-2H3,(H,12,13)

InChI Key

YELZIDNFZFWZOG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C2C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 5-methoxy-2-oxoindoline-3-carboxylate typically involves the Fischer indole cyclization reaction. This reaction is carried out in the presence of glacial acetic acid and a concentrated hydrochloric acid mixture, which affords the desired indole product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 5-methoxy-2-oxoindoline-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like toluene or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted indole derivatives .

Comparison with Similar Compounds

Methyl 5-methoxy-2-oxoindoline-3-carboxylate can be compared with other indole derivatives, such as:

These compounds share similar structural features but differ in their substituents and functional groups, which can influence their chemical reactivity and biological activity.

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